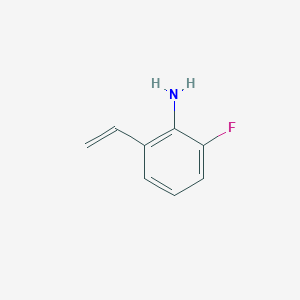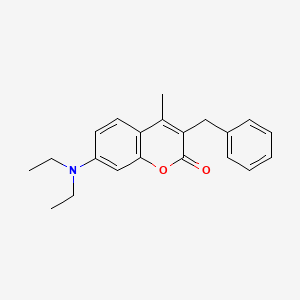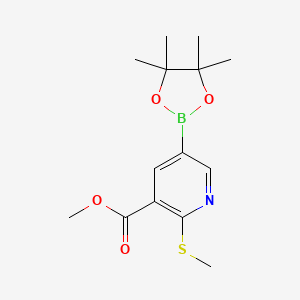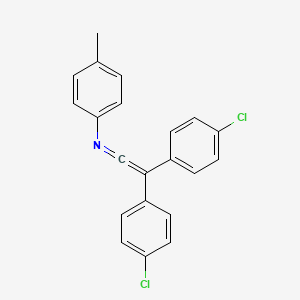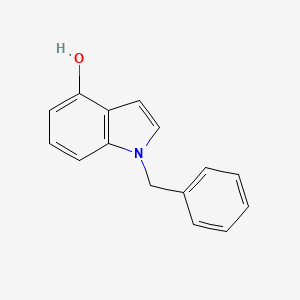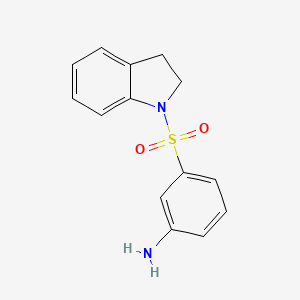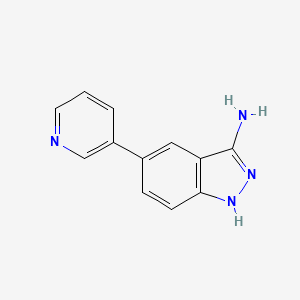
6-Amino-8-methoxy-4-methylquinolin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-8-methoxy-4-methylquinolin-2-OL is a quinoline derivative with significant biological and pharmaceutical importance. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of amino, methoxy, and methyl groups in the quinoline structure enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-methoxy-4-methylquinolin-2-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Amination: The amino group can be introduced through nitration followed by reduction. Nitration of the quinoline derivative using nitric acid and sulfuric acid, followed by reduction with a reducing agent like iron powder in acetic acid, yields the amino group.
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-8-methoxy-4-methylquinolin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like iron powder in acetic acid.
Substitution: The amino and methoxy groups can undergo nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, acetic acid.
Substitution: Acyl chlorides, bases like potassium carbonate.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Amides, ethers.
Cyclization: Fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
6-Amino-8-methoxy-4-methylquinolin-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial and antimalarial properties. It has shown activity against various bacterial and parasitic strains.
Medicine: Explored as a potential therapeutic agent for treating infectious diseases and cancer. Its derivatives have shown promising results in preclinical studies.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-8-methoxy-4-methylquinolin-2-OL involves interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. It can also interact with cellular membranes, disrupting their integrity and function. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the amino, methoxy, and methyl groups.
8-Hydroxyquinoline: Similar structure with a hydroxyl group instead of the methoxy group.
4-Methylquinoline: Similar structure with a methyl group but lacking the amino and methoxy groups.
Uniqueness
6-Amino-8-methoxy-4-methylquinolin-2-OL is unique due to the presence of multiple functional groups that enhance its chemical reactivity and biological activity. The combination of amino, methoxy, and methyl groups in the quinoline structure provides a versatile scaffold for the development of new therapeutic agents and industrial chemicals.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
6-amino-8-methoxy-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-6-3-10(14)13-11-8(6)4-7(12)5-9(11)15-2/h3-5H,12H2,1-2H3,(H,13,14) |
Clave InChI |
XTKHWPSQAOKTNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC2=C1C=C(C=C2OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


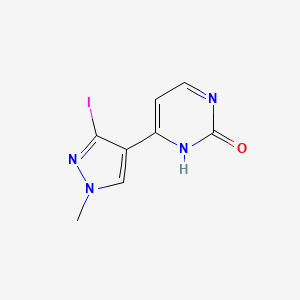
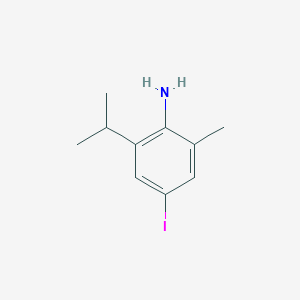
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)
